molecular formula C13H16ClNO B1416720 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide CAS No. 1087784-09-5

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

Cat. No. B1416720
M. Wt: 237.72 g/mol
InChI Key: XXBNQGPXUWOBMS-UHFFFAOYSA-N
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Description

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.73 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide consists of a tetrahydronaphthalen-1-yl group attached to a propanamide group via a nitrogen atom, with a chlorine atom on the third carbon of the propanamide .


Physical And Chemical Properties Analysis

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has a molecular weight of 237.73 . More specific physical and chemical properties are not available in the current literature.

Scientific Research Applications

Sigma Receptor Binding

3-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide and related compounds show significant binding affinity for sigma receptors. Some derivatives bind to sigma1 and/or sigma2 receptors with nanomolar or subnanomolar IC50 values, indicating potential for therapeutic applications in oncology and neurology (Berardi et al., 1998).

Antimicrobial Activity

Derivatives of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide have been synthesized and tested for antimicrobial activity. Notably, some compounds exhibited significant antifungal and anti-gram-positive bacterial activity, suggesting potential for development as antimicrobial agents (Evren et al., 2020).

Anticancer Activity

Research indicates that some 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide derivatives possess anticancer properties. A study found specific derivatives to exhibit cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents (Özgeriş et al., 2017).

Herbicidal Activity

Some naphthalene derivatives, including those related to 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, have shown effectiveness as herbicides. This suggests a potential application in agricultural chemistry for controlling unwanted plant growth (Liu et al., 2007).

Cytotoxic Evaluation

Several acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, structurally related to 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, have shown high efficacy in cell lines resistant to treatment with conventional drugs. This highlights the compound's potential in the development of new therapeutic agents for treating resistant cancer types (Gomez-Monterrey et al., 2011).

Future Directions

The future directions of research involving 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide are not specified in the current literature. Given its structural similarity to tetralin, it may have potential applications in areas where tetralin is currently used .

properties

IUPAC Name

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBNQGPXUWOBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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